molecular formula C11H16N4O B8678637 1-(Pyridin-2-yl)piperidine-4-carbohydrazide CAS No. 685828-02-8

1-(Pyridin-2-yl)piperidine-4-carbohydrazide

Cat. No. B8678637
M. Wt: 220.27 g/mol
InChI Key: YYYARMKMIUTONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-yl)piperidine-4-carbohydrazide is a useful research compound. Its molecular formula is C11H16N4O and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyridin-2-yl)piperidine-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-2-yl)piperidine-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

685828-02-8

Product Name

1-(Pyridin-2-yl)piperidine-4-carbohydrazide

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

1-pyridin-2-ylpiperidine-4-carbohydrazide

InChI

InChI=1S/C11H16N4O/c12-14-11(16)9-4-7-15(8-5-9)10-3-1-2-6-13-10/h1-3,6,9H,4-5,7-8,12H2,(H,14,16)

InChI Key

YYYARMKMIUTONT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NN)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4,5,6-Tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid ethyl ester (1 g, 4.3 mmol)(see reference Farmaco, 1993, 48(10), 1439) was dissolved in methanol (20 ml) containing hydrazine hydrate (620 μl, 20 mmol) and was heated under reflux for 18 hours. The mixture was cooled to room temperature and evaporated under reduced pressure. The solid formed was triturated with propan-2-ol to give the title compound as a white solid (493 mg).
Quantity
20 mL
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620 μL
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Synthesis routes and methods II

Procedure details

3,4,5,6-Tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid ethyl ester (35 g, 150 mmol) (see reference Farmaco, 1993, 48(10), 1439) was dissolved in methanol (700 mL) containing hydrazine hydrate (34 mL, 150 mmol) and was heated under reflux for 18 hours. After this time, more hydrazine hydrate (22.7 mL, 100 mmol) was added and the mixture stirred for a further 18 hours. The mixture was cooled to room temperature and evaporated under reduced pressure. The solid formed was triturated with ethyl acetate to give the title compound as a white solid.
Quantity
35 g
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reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
22.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Hydrazine hydrate (61.4 ml, 1.265 mol) was charged to a propan-2-ol solution of 3,4,5,6-Tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid ethyl ester (0.253 mol, 5 ml/g)(see reference Farmaco, 1993, 48(10), 1439), before heating under reflux for 18 hours. The mixture was cooled to room temperature and then to 10° C. and the product, a white solid, was collected by filtration (44.5 g).
Quantity
61.4 mL
Type
reactant
Reaction Step One
Quantity
0.253 mol
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reactant
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0 (± 1) mol
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